molecular formula C17H15F3N6O B292280 (3E)-2-amino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one

(3E)-2-amino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one

Cat. No. B292280
M. Wt: 376.34 g/mol
InChI Key: QNVAMADLZUXSMK-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-2-amino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one is a novel compound that has drawn considerable attention in the scientific community due to its potential applications in drug discovery and development. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of ((3E)-2-amino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one)-2-amino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes involved in cancer cell proliferation, including DNA topoisomerase II and cyclin-dependent kinases. It has also been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
((3E)-2-amino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one)-2-amino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to exhibit anti-inflammatory and anti-oxidant activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of ((3E)-2-amino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one)-2-amino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one is its potent anti-cancer activity against various cancer cell lines. This makes it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on ((3E)-2-amino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one)-2-amino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one. One direction is to study the structure-activity relationship of this compound to identify more potent derivatives. Another direction is to investigate the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases. Furthermore, the use of ((3E)-2-amino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one)-2-amino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one in combination with other anti-cancer drugs could be explored to enhance its anti-cancer activity.

Synthesis Methods

((3E)-2-amino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one)-2-amino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one can be synthesized using various methods. One of the most common methods is the reaction of 2-amino-4,5,6,7-tetrahydro-5,7-dioxo-1H-pyrrolo[3,4-b]pyrazin-3-yl)-N-(3-(trifluoromethyl)phenyl) hydrazinecarboxamide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. The reaction yields ((3E)-2-amino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one)-2-amino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one in good yields.

Scientific Research Applications

((3E)-2-amino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one)-2-amino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one has potential applications in drug discovery and development. This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, ((3E)-2-amino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one)-2-amino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one has been shown to exhibit anti-inflammatory and anti-oxidant activity, making it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C17H15F3N6O

Molecular Weight

376.34 g/mol

IUPAC Name

(3E)-2-amino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one

InChI

InChI=1S/C17H15F3N6O/c18-17(19,20)9-4-3-5-10(8-9)23-24-13-14(21)25-26-15(13)22-12-7-2-1-6-11(12)16(26)27/h3-5,8,23H,1-2,6-7H2,(H2,21,25)/b24-13+

InChI Key

QNVAMADLZUXSMK-ZMOGYAJESA-N

Isomeric SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)/C(=N/NC4=CC=CC(=C4)C(F)(F)F)/C(=N3)N

SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC=CC(=C4)C(F)(F)F)C(=N3)N

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC=CC(=C4)C(F)(F)F)C(=N3)N

Origin of Product

United States

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